Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate

medicinal chemistry organic synthesis piperidine derivatives

Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS 1184038-48-9) is a synthetic organic compound with molecular formula C₁₁H₂₀N₂O₃ and molecular weight 228.29 g/mol. It belongs to the class of piperidine derivatives functionalized with both an ethyl ester at the 3-position and an N-methylaminoacetyl group at the piperidine nitrogen.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 1184038-48-9
Cat. No. B1373663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
CAS1184038-48-9
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)C(=O)CNC
InChIInChI=1S/C11H20N2O3/c1-3-16-11(15)9-5-4-6-13(8-9)10(14)7-12-2/h9,12H,3-8H2,1-2H3
InChIKeyBUGPWUMFGURMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS 1184038-48-9): Procurement-Ready Synthetic Intermediate for Heterocyclic and Piperidine Scaffold Research


Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS 1184038-48-9) is a synthetic organic compound with molecular formula C₁₁H₂₀N₂O₃ and molecular weight 228.29 g/mol . It belongs to the class of piperidine derivatives functionalized with both an ethyl ester at the 3-position and an N-methylaminoacetyl group at the piperidine nitrogen. As a versatile building block in medicinal chemistry, this compound possesses a piperidine core, a heterocyclic scaffold recognized for its prevalence in pharmacologically active molecules, making it of significant interest for the synthesis of complex molecular frameworks and drug discovery research [1].

Why Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate Cannot Be Arbitrarily Substituted with In-Class Piperidine Analogs


Although numerous piperidine-3-carboxylate and methylaminoacetyl derivatives exist, substituting Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS 1184038-48-9) with close analogs (e.g., 4-position regioisomer CAS 393155-08-3, tert-butyl ester homolog CAS 2248340-61-4, or N-Boc protected variants) fundamentally alters its physicochemical and reactivity profile . The specific combination of (i) the ethyl ester at the 3-position of the piperidine ring, (ii) the unsubstituted secondary amine in the methylaminoacetyl side chain, and (iii) the absence of N-protection creates a unique reactivity fingerprint. For instance, the 3-position ester versus the 4-position regioisomer introduces distinct steric and electronic constraints during derivatization, impacting subsequent synthetic yields and regioselectivity . The secondary methylamino group provides a nucleophilic handle for further functionalization that is absent in tertiary amine analogs, while the ethyl ester (versus tert-butyl or benzyl) dictates deprotection strategy compatibility in multi-step synthetic routes [1].

Product-Specific Quantitative Evidence Guide: Differentiating Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS 1184038-48-9) from Comparable Building Blocks


Regioisomeric Differentiation: 3-Carboxylate vs. 4-Carboxylate Positional Isomers Exhibit Distinct Structural and Synthetic Utility Profiles

The target compound (CAS 1184038-48-9) is the 3-carboxylate positional isomer. The closest regioisomeric analog, Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate (CAS 393155-08-3), differs solely in the attachment point of the ethyl carboxylate group on the piperidine ring . This positional variation fundamentally alters the spatial orientation and electronic environment of the ester moiety, which critically influences downstream synthetic applications, particularly in cyclization reactions and scaffold elaboration. For example, 3-substituted piperidines like ethyl nipecotate derivatives have established applications in synthesizing DPP-4 inhibitors, JAK2 inhibitors, and serotonin/noradrenaline reuptake inhibitors, whereas 4-substituted variants are employed in distinct pharmacophore contexts .

medicinal chemistry organic synthesis piperidine derivatives building blocks

Ester Group Differentiation: Ethyl Ester (Target) vs. Tert-Butyl Ester Analog Demonstrates Divergent Deprotection Compatibility and Synthetic Flexibility

The target compound features an ethyl ester protecting group, whereas a structurally related analog, Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate (CAS 2248340-61-4), carries a tert-butyl ester at the identical 3-position . Ethyl esters are generally cleaved under basic hydrolysis conditions or via enzymatic methods, whereas tert-butyl esters require strongly acidic conditions (e.g., TFA in DCM) for efficient deprotection [1]. This divergence in deprotection chemistry dictates which orthogonal protecting group strategies can be employed in multi-step syntheses, directly impacting route feasibility, yield, and overall synthetic efficiency. While direct quantitative yield data comparing these exact compounds is not available in the public domain, the well-established reactivity principles governing ester deprotection provide a class-level inference for this differentiation.

medicinal chemistry synthetic methodology protecting group strategy piperidine chemistry

Physical Property Differentiation: Liquid Physical Form (Target) vs. Solid Analogs Impacts Handling, Storage, and Formulation Workflows

Sigma-Aldrich product specifications indicate that Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate is supplied as a liquid at room temperature, with recommended storage at 4°C . In contrast, the tert-butyl ester analog (CAS 2248340-61-4) is typically a solid . The liquid physical form of the target compound facilitates direct use in solution-phase reactions without additional dissolution steps, enables more accurate volumetric dispensing for high-throughput experimentation, and may offer advantages in certain formulation or continuous flow chemistry applications. The liquid state is attributable to the specific combination of the ethyl ester group and the 3-position substitution pattern, which disrupts intermolecular packing relative to solid analogs.

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High-Value Application Scenarios for Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate in Medicinal Chemistry and Synthesis


Synthesis of 3-Substituted Piperidine-Based Pharmacophores (e.g., DPP-4 Inhibitors, JAK2 Inhibitors)

The 3-carboxylate regioisomeric configuration of this compound makes it particularly suited for constructing pharmacophores that require 3-substituted piperidine scaffolds. Ethyl piperidine-3-carboxylate (nipecotate) derivatives have established utility in synthesizing DPP-4 inhibitors, JAK2 inhibitors, and serotonin/noradrenaline reuptake inhibitors . The additional methylaminoacetyl N-substituent provides a built-in functional handle for further elaboration, distinguishing this compound from simple ethyl nipecotate. This application scenario directly leverages the 3-position regioisomerism evidenced in Section 3.1.

Orthogonal Protecting Group Strategies Requiring Base-Labile Ester Protection

In multi-step synthetic sequences where acid-sensitive functionality must be preserved, the ethyl ester protecting group (versus tert-butyl) is essential. The ethyl ester can be selectively cleaved under basic conditions without affecting acid-labile protecting groups such as Boc, trityl, or silyl ethers that may be present elsewhere in the molecule [1]. This orthogonal protection capability, derived from the ester group differentiation established in Section 3.2, enables complex molecule construction that would be incompatible with the tert-butyl ester analog.

Solution-Phase High-Throughput Chemistry and Automated Synthesis Platforms

The liquid physical form of this compound (evidenced in Section 3.3) facilitates its integration into automated liquid handling systems and high-throughput experimentation workflows . Liquid building blocks eliminate the need for dissolution and sonication steps, reduce solvent consumption, and enable more precise volumetric dispensing across 96- or 384-well plates. For medicinal chemistry groups running parallel synthesis arrays or automated reaction optimization, the liquid form confers measurable operational efficiency gains over solid analogs requiring weighing and dissolution.

N-Unprotected Piperidine Scaffold for Modular Diversification

Unlike N-Boc protected piperidine carboxylates that require an additional deprotection step, this compound provides the piperidine nitrogen already functionalized with a methylaminoacetyl group that retains a reactive secondary amine. This architecture allows for modular diversification through acylation, alkylation, or reductive amination at the methylamino nitrogen without requiring prior deprotection [2]. This synthetic advantage is directly tied to the N-substitution pattern differentiating this compound from N-unsubstituted or N-protected piperidine-3-carboxylate building blocks.

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